molecular formula C9H18N2O B071406 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one CAS No. 172478-05-6

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one

Cat. No. B071406
CAS RN: 172478-05-6
M. Wt: 170.25 g/mol
InChI Key: LULDRPDOMFMBIC-UHFFFAOYSA-N
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Description

The compound “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one” contains an aminopiperidine functional group, which is a common moiety in many pharmaceuticals and natural products . Piperidines are six-membered heterocyclic compounds containing one nitrogen atom and five carbon atoms .


Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, have been synthesized through various intra- and intermolecular reactions . The synthesis of position isomeric piperidones and their derivatives has been a focus of considerable efforts .


Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered piperidine ring attached to a two-carbon chain with a terminal ketone group and a methyl group .


Chemical Reactions Analysis

Piperidines can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Piperidines generally have a basic nitrogen and can form salts. They are also capable of participating in hydrogen bonding .

Scientific Research Applications

Drug Design and Synthesis

Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one” could potentially be used in the design and synthesis of new drugs due to its structural similarity to piperidine.

Pharmacological Applications

The pharmaceutical applications of synthetic and natural piperidines have been extensively studied . Given the structural similarity, “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one” could potentially have similar pharmacological applications.

Biomedical Research

Nitrogen-containing compounds like “1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one” play a crucial role in biomedical research, particularly in drug discovery and development.

Development of Kinase Inhibitors

The pharmacophore design of kinase inhibitors highlights the utility of nitrogen heterocycles in creating targeted therapies for inflammatory diseases. This compound could potentially be used in the development of new kinase inhibitors.

Cancer Therapy

The exploration of Pd (II)–amine complexes with bio-relevant ligands provides insight into the application of nitrogen heterocycles in metal-organic frameworks (MOFs) and their potential in cancer therapy.

Environmental and Food Safety

The role of nitrogen heterocycles extends beyond pharmaceuticals to environmental and food safety. For instance, nitrogen-containing compounds can serve as indicators of food quality and safety.

Safety And Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Piperidine derivatives continue to be an area of interest in drug discovery due to their diverse biological activities. Future research may focus on the synthesis of new piperidine derivatives and the exploration of their biological properties .

properties

IUPAC Name

1-(4-aminopiperidin-1-yl)-2-methylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-5-3-8(10)4-6-11/h7-8H,3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULDRPDOMFMBIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70588224
Record name 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one

CAS RN

880361-98-8, 172478-05-6
Record name 1-(4-Amino-1-piperidinyl)-2-methyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880361-98-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Aminopiperidin-1-yl)-2-methylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70588224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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